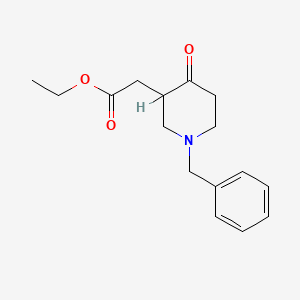

Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

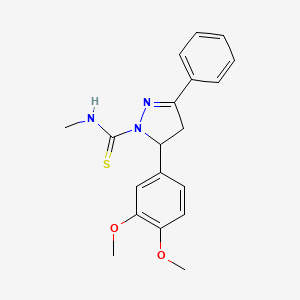

Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate, or MBZCA, is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. MBZCA has been the subject of numerous studies due to its unique properties, which have allowed it to be used in a variety of contexts.

Aplicaciones Científicas De Investigación

Versatile Building Block for Amino Acids

Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been prepared from L-serine and demonstrated to be reactive in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids. This compound's utility in the synthesis of complex peptidomimetics suggests its potential as a versatile building block for designing geometrically constrained bicyclic structures (Limbach et al., 2009).

Synthesis of Heterocyclic Systems

Utilizing Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, researchers have synthesized a range of heterocyclic systems including pyrimidinones and pyridazinones. The selective removal of the benzyloxycarbonyl group enabled the production of various 3-amino-substituted compounds, indicating its importance in synthesizing nitrogen-containing heterocycles (Toplak et al., 1999).

Carbonylative Transformations

A novel procedure for the carbonylative transformation of benzyl amines into methyl 2-arylacetates, using palladium as the catalyst, showcases the utility of related compounds in synthesizing valuable chemical intermediates under additive-free conditions. This method's applicability in creating pharmaceuticals highlights its significance in medicinal chemistry (Li et al., 2018).

Biological Sulfonium Compound Utilization

S-adenosylmethionine (SAM), as a major biological methyl donor, plays a crucial role in various metabolic reactions. The involvement of compounds like Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate in reactions catalyzed by methyltransferases underscores the importance of such chemical entities in biochemistry and pharmaceutical sciences (Fontecave et al., 2004).

Alkylation of Cyclohexylamine

Research on the alkylation of cyclohexylamine with carbohydrate epoxide leading to amino alcohols convertible into cyclohexylamino sugars demonstrates the compound's utility in synthesizing complex organic molecules. This process facilitates the creation of cyclic carbamates and aziridines, further illustrating the compound's versatility in organic synthesis (McAuliffe et al., 1997).

Propiedades

IUPAC Name |

methyl (2R)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-21-16(19)15(14-10-6-3-7-11-14)18-17(20)22-12-13-8-4-2-5-9-13/h2,4-5,8-9,14-15H,3,6-7,10-12H2,1H3,(H,18,20)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKOARRTTBKNDF-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1CCCCC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2737581.png)

![N-(3-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2737592.png)

![3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2737599.png)

![(E)-N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-chlorophenyl)-N-(3-(dimethylamino)propyl)acrylamide hydrochloride](/img/structure/B2737601.png)

![5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2737602.png)